molecular formula C30H35N3O3 B11558687 2-methyl-N-[2-({(2E)-2-[4-(octyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide

2-methyl-N-[2-({(2E)-2-[4-(octyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide

Cat. No.: B11558687
M. Wt: 485.6 g/mol
InChI Key: TXTRLSWXSXGREB-DFKUXCBWSA-N
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Description

2-methyl-N-[2-({(2E)-2-[4-(octyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a benzamide core substituted with a hydrazinylcarbonyl group and an octyloxybenzylidene moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-methyl-N-[2-({(2E)-2-[4-(octyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide typically involves a multi-step process. One common synthetic route includes the condensation of N-[2-(hydrazinocarbonyl)phenyl]benzamide with 4-octyloxybenzaldehyde. This reaction is usually carried out in the presence

Properties

Molecular Formula

C30H35N3O3

Molecular Weight

485.6 g/mol

IUPAC Name

2-methyl-N-[2-[[(E)-(4-octoxyphenyl)methylideneamino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C30H35N3O3/c1-3-4-5-6-7-12-21-36-25-19-17-24(18-20-25)22-31-33-30(35)27-15-10-11-16-28(27)32-29(34)26-14-9-8-13-23(26)2/h8-11,13-20,22H,3-7,12,21H2,1-2H3,(H,32,34)(H,33,35)/b31-22+

InChI Key

TXTRLSWXSXGREB-DFKUXCBWSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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